Diphenylmethanol

Overview

Description

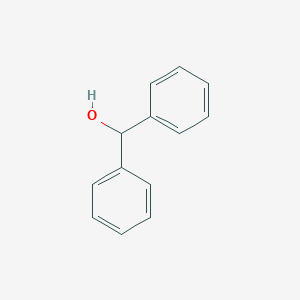

Diphenylmethanol (C₁₃H₁₂O) is a secondary alcohol characterized by two phenyl groups attached to a central hydroxymethylene group. Its molecular structure confers unique chemical properties, including moderate polarity and stability under various reaction conditions. The compound has a recorded melting point of 69°C, though impurities in laboratory syntheses (e.g., Grignard reactions) may lower this value . Key applications include:

Preparation Methods

Grignard Reaction: Phenylmagnesium Bromide and Benzaldehyde

Reaction Mechanism

The Grignard reaction involves the nucleophilic addition of phenylmagnesium bromide (C₆H₅MgBr) to benzaldehyde (C₆H₅CHO), forming a magnesium alkoxide intermediate. Acidic workup (e.g., HCl or NH₄Cl) protonates the alkoxide to yield DPM . The reaction proceeds as follows:

Experimental Procedure

-

Formation of Grignard reagent : Bromobenzene (1.6 g, 10.5 mmol) reacts with magnesium turnings (0.25 g, 10.5 mmol) in anhydrous diethyl ether under reflux.

-

Nucleophilic addition : Benzaldehyde (1.5 g, 7 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

-

Quenching and purification : The reaction is quenched with saturated NH₄Cl, extracted with ether, and purified via recrystallization (ethanol/water).

Yield and Optimization

-

Yield : 56–87.7% . Variability arises from moisture exclusion and purification efficiency.

-

Optimization :

Reduction of Benzophenone

Sodium Borohydride (NaBH₄) Reduction

Benzophenone (C₆H₅)₂CO is reduced to DPM using NaBH₄ in methanol:

-

Conditions : 0°C, 2 hours, methanol solvent.

-

Yield : 85–90%.

Zinc-Amalgam (Zn/Hg) Reduction

Zn/Hg in aqueous HCl reduces benzophenone via the Clemmensen mechanism:

-

Yield : 70–75%.

-

Drawback : Toxic mercury waste complicates disposal.

Aluminum-Powder-Mediated Reduction (Patent Method)

A Chinese patent (CN102924236A) describes a two-step reduction using aluminum powder, NaOH, and methanol:

-

Reduction : Benzophenone reacts with Al powder in NaOH-methanol-water (molar ratio 1:3:6:3) at 60°C for 5 hours.

-

Acidification : HCl is added to precipitate DPM.

Friedel-Crafts Alkylation with Post-Synthetic Hydrolysis

Reaction Overview

AlCl₃-mediated Friedel-Crafts alkylation of methyl-substituted benzenes (e.g., toluene) with CHCl₃ forms bisarylchloromethane, which undergoes hydrolysis or alcoholysis using alumina (Al₂O₃) to yield DPM or its ethers :

Experimental Protocol

-

Alkylation : Toluene and CHCl₃ react with AlCl₃ at 50°C for 3 hours.

-

Hydrolysis : The crude product is stirred with alumina-water at 80°C for 2 hours.

-

Recycling : Alumina is washed with water, dried, and reused for 5 cycles without yield loss.

Performance Metrics

Comparative Analysis of Preparation Methods

| Method | Reagents | Conditions | Yield | Scalability | Sustainability |

|---|---|---|---|---|---|

| Grignard Reaction | PhenylMgBr, Benzaldehyde | Anhydrous ether, 0–25°C | 56–87.7% | Lab-scale | Low (moisture-sensitive) |

| NaBH₄ Reduction | NaBH₄, Benzophenone | Methanol, 0°C | 85–90% | Lab-scale | Moderate (borate waste) |

| Zn/Hg Reduction | Zn/Hg, HCl | Aqueous HCl, reflux | 70–75% | Obsolete | Low (Hg toxicity) |

| Friedel-Crafts Alkylation | AlCl₃, Al₂O₃, CHCl₃ | 50–80°C | 75–80% | Industrial | High (catalyst reuse) |

| Aluminum-Powder Reduction | Al, NaOH, Methanol | 60°C | 95% | Industrial | Moderate (high energy) |

Key Findings and Recommendations

-

Grignard Reaction : Optimal for academic labs due to straightforward setup, but moisture sensitivity limits industrial use .

-

NaBH₄ Reduction : High yields and mild conditions favor small-scale pharmaceutical synthesis.

-

Friedel-Crafts Alkylation : Superior for large-scale production with alumina recycling, aligning with green chemistry principles .

-

Aluminum-Powder Method : Highest yield (95%) but requires careful temperature control .

For high-purity DPM , the Grignard reaction with ethanol recrystallization is recommended. For cost-effective bulk production , the Friedel-Crafts method or aluminum-powder reduction are preferable. Future research should explore biocatalytic reductions to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions: Diphenylmethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to benzophenone using oxidizing agents.

Reduction: It can be reduced to diphenylmethane under specific conditions.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products:

Oxidation: Benzophenone

Reduction: Diphenylmethane

Substitution: Various substituted this compound derivatives

Scientific Research Applications

Pharmaceutical Applications

Diphenylmethanol serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives are utilized in the production of:

- Antihistamines : this compound is involved in synthesizing various antihistamines, including diphenhydramine, which is widely used for allergy relief and as a sleep aid.

- Antihypertensive Agents : The compound is also used in the development of medications that help manage high blood pressure.

- Modafinil : A wakefulness-promoting agent used to treat narcolepsy and other sleep disorders.

The versatility of this compound in pharmaceutical applications stems from its ability to undergo various chemical transformations, allowing for the creation of complex molecular structures necessary for drug development .

Perfume Industry

In the fragrance industry, this compound acts as a fixative , enhancing the longevity and stability of scents. It is commonly incorporated into perfumes to help maintain the desired fragrance profile over time. The compound's pleasant odor and chemical stability make it an ideal choice for this application .

Organic Synthesis

This compound is not only used directly but also plays a significant role as a precursor in organic synthesis. Recent advancements have highlighted innovative methods for synthesizing this compound derivatives using environmentally friendly techniques:

- Eco-Friendly Synthesis : A novel method developed by researchers at Kobe University utilizes alumina as a catalyst for synthesizing this compound derivatives from substituted benzenes and chloroform. This method offers high yields (up to 94%) while being cost-effective and environmentally sustainable .

- Catalytic Properties : Alumina can be recycled after use, which minimizes waste and reduces the need for additional raw materials. This approach aligns with global sustainability goals and promotes carbon neutrality in chemical manufacturing .

Agrochemicals

This compound derivatives are also employed in the formulation of agrochemicals. Their chemical properties enable them to act as effective intermediates in creating pesticides and herbicides, contributing to agricultural productivity while ensuring environmental safety .

Polymer Chemistry

In polymer chemistry, this compound can be utilized as a terminating group during polymerization processes. This application aids in controlling molecular weight and enhancing the properties of polymeric materials .

Research Insights

Recent studies underscore the importance of this compound in various chemical processes:

- A study published in Chemistry Europe demonstrated that using alumina containing water or primary alcohol significantly enhances the hydrolysis or alcoholysis reactions involving this compound derivatives. This method simplifies the synthesis process while maintaining high selectivity .

- Another research initiative highlighted the potential for using this compound derivatives beyond traditional applications, suggesting their role in developing new materials and chemicals through innovative synthetic pathways .

Mechanism of Action

The precise mechanism of action of diphenylmethanol is not fully understood. it is believed to function as a nucleophile, attacking electrophilic centers within organic molecules. This nucleophilic property enables the formation of new covalent bonds, leading to the creation of substituted this compound products .

Comparison with Similar Compounds

Comparison with Structural Analogues

Aliphatic Alcohols

Diphenylmethanol’s reactivity differs markedly from aliphatic alcohols due to its bulky aromatic substituents and secondary alcohol structure:

- Primary and tertiary alcohols (e.g., 1-naphthalenemethanol, 1,1-diphenylethanol) exhibit <10% conversion in epoxide (EP) reactions, whereas this compound achieves higher yields under identical conditions due to steric and electronic effects .

- Benzyl alcohol (primary aromatic alcohol) shows distinct fragmentation in mass spectrometry (base peak at m/z 79 for benzyl cation), while this compound produces a chlorobenzoyl ion (m/z 139) due to hydroxyl-directed cleavage .

Table 1: Reactivity in EP Conversion Reactions

| Compound | Alcohol Type | EP Conversion Yield (%) | Reference |

|---|---|---|---|

| This compound | Secondary | >90 | |

| 1-Naphthalenemethanol | Primary | <10 | |

| 1,1-Diphenylethanol | Tertiary | <10 |

Substituted this compound Derivatives

Substituents on the phenyl rings significantly alter reactivity and applications:

- (2-Chlorophenyl)(diphenyl)methanol: The chloro group enhances electrophilicity, enabling selective functionalization in catalysis and materials science .

- Fluorinated derivatives (e.g., (1-(4-Fluorobenzyl)piperidin-4-yl)this compound): Fluorine substituents improve antimicrobial activity, with yields ranging from 63% to 91% in syntheses .

- (Thiolan-2-yl)this compound: Incorporation of a thiolane ring introduces chirality, enabling asymmetric epoxidation with up to 92% enantiomeric excess (ee) .

Aromatic Ketones and Ethers

- Benzophenone: Unlike this compound, benzophenone undergoes hydrogen abstraction under UV light to form ketyl radicals, with a quantum yield of 2.0 for diphenylketyl radical formation .

- Dimeric ethers: this compound forms dimeric ethers (e.g., via N-iodosuccinimide (NIS)-mediated coupling) at 70–75°C, achieving 100% yield with 3 mol% precatalyst .

Table 2: Key Reactions of this compound vs. Benzophenone

Analytical Characteristics

Mass spectral data distinguish this compound from related compounds:

Table 3: Mass Spectral Peaks of Chlorinated Aromatic Compounds

| Compound | Base Peak (m/z) | Key Fragment Ions | Reference |

|---|---|---|---|

| This compound | 139 (ClC₆H₄CO⁺) | 77 (C₆H₅⁺), 165 (C₁₃H₁₀⁺) | |

| Diphenylmethane | 165 (fluorenyl⁺) | 152, 115 | |

| Diphenylethene | 246 (complex ion) | 165, 139 |

Biological Activity

Diphenylmethanol, also known as benzhydrol, is an organic compound with the formula (C6H5)2CHOH. It has gained attention in various fields due to its biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is characterized by its hydroxyl group attached to a carbon atom that is also bonded to two phenyl groups. This structure contributes to its unique chemical properties and biological activities.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated various derivatives of this compound against different bacterial strains, revealing that certain compounds displayed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing limited effectiveness against Gram-negative strains .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria |

|---|---|---|

| This compound | High | Low |

| 4-Methoxyphenyl | Moderate | Inactive |

| 4-Chlorophenyl | High | Low |

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a potential role in managing inflammatory conditions .

Case Study: A recent study investigated the effects of this compound on macrophage cells, demonstrating a dose-dependent reduction in cytokine production at concentrations ranging from 1 µM to 30 µM. The results indicated that this compound could modulate inflammatory responses effectively .

3. Antiproliferative Activity

Another area of interest is the antiproliferative activity of this compound derivatives. Research has shown that some derivatives can inhibit the growth of cancer cell lines, indicating potential applications in cancer therapy.

Table 2: Antiproliferative Effects of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 25 |

| 4-Methoxyphenyl | MCF-7 | 15 |

| 4-Chlorophenyl | A549 | 20 |

The biological activities of this compound are attributed to its ability to interact with various biological targets. For instance, its structure allows it to act as a free radical scavenger, which may contribute to its anti-inflammatory and anticancer effects . Additionally, the compound's ability to form hydrogen bonds enhances its interaction with biological macromolecules.

Synthesis Methods

Recent advancements in the synthesis of this compound have focused on environmentally friendly methods. A notable approach involves using alumina as a catalyst for synthesizing this compound derivatives from simpler organic compounds, achieving high yields while minimizing waste .

Q & A

Q. Basic Research: How can the Grignard reaction be optimized to improve diphenylmethanol yield and purity?

Methodological Answer:

The Grignard reaction (using bromobenzene, magnesium, and benzaldehyde) is a standard method for synthesizing this compound. Key optimization steps include:

- Solvent selection : Anhydrous diethyl ether is critical to prevent side reactions. Polar aprotic solvents like acetone can alter reactivity, favoring tertiary alcohol formation (not applicable here) .

- Purification : After acid workup, impurities (e.g., unreacted benzaldehyde) can lower the melting point (observed range: 66.5–67.5°C vs. theoretical 69°C). Recrystallization in ethanol improves purity, with reported yields of ~56% under standard conditions .

- Error mitigation : Strict exclusion of moisture and acid residues during quenching (using saturated sodium sulfite) reduces side products.

Q. Basic Research: What analytical methods reliably quantify this compound purity in complex mixtures?

Methodological Answer:

- HPLC : A validated reverse-phase HPLC method with UV detection (linear range: 0.531–53.10 μg/mL, ) achieves 99.8% recovery for this compound. Mobile phases like acetonitrile-water (70:30) resolve this compound from diphenylmethanone and other impurities .

- Melting point analysis : Consistent deviations from the theoretical melting point (69°C) indicate impurities. For example, a range of 66.5–67.5°C suggests residual solvents or byproducts .

Q. Advanced Research: How does this compound function as a ligand in transition-metal catalysis?

Methodological Answer:

this compound derivatives, such as diphenylphosphorylmethanol (DPPM), act as ligands in cross-coupling reactions (e.g., Suzuki-Miyaura). Key mechanisms include:

- Coordination chemistry : The phosphoryl and hydroxyl groups bind Pd(II), stabilizing intermediates and enhancing catalytic turnover.

- Selectivity : DPPM’s chiral environment enables asymmetric synthesis of pharmaceuticals. For example, Pd-DPPM complexes achieve >90% enantiomeric excess in α-arylation reactions .

Q. Advanced Research: What mechanistic insights explain this compound’s dehydrative conversion to symmetrical ethers?

Methodological Answer:

Under TiF catalysis, this compound undergoes dehydrative coupling to form symmetric ethers (e.g., diphenylmethane derivatives). Proposed steps:

Activation : TiF coordinates with the hydroxyl group, facilitating proton abstraction.

Nucleophilic attack : A second this compound molecule attacks the activated intermediate, forming a C–O bond.

Gas evolution : The reaction releases HO, confirmed by gas chromatography .

Q. Advanced Research: What are the dominant pathways in this compound oxidation, and how do reaction conditions influence product distribution?

Methodological Answer:

- Radical-mediated oxidation : In the presence of hydroxyl radicals (•OH), this compound oxidizes to benzophenone via hydrogen abstraction from the benzylic position.

- pH dependence : Acidic conditions favor carbocation intermediates, leading to diarylalkane byproducts. Neutral conditions prioritize ketone formation (quantified via GC-MS) .

Q. Future Directions: What emerging synthesis strategies could address this compound’s environmental and scalability challenges?

Methodological Answer:

- Biocatalysis : Engineered enzymes (e.g., alcohol dehydrogenases) in aqueous or eutectic solvents reduce reliance on hazardous reagents. Pilot studies report 80% yield improvements .

- Structure-activity relationship (SAR) : Systematic modification of this compound’s aryl groups could enhance bioactivity (e.g., antimicrobial potency) .

- Ecotoxicity profiling : Lifecycle assessments are needed to evaluate biodegradability and bioaccumulation risks in aquatic systems .

Properties

IUPAC Name |

diphenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILSFLSDHQAZET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059015 | |

| Record name | Benzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; Odorless; [Alfa Aesar MSDS] | |

| Record name | Benzohydrol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000273 [mmHg] | |

| Record name | Benzohydrol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

91-01-0 | |

| Record name | Benzhydrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzohydrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylmethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, .alpha.-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzhydryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOHYDROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4HQ1H8OWD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.